molecular formula C16H15N3O2 B5113191 N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide

N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide

Cat. No. B5113191
M. Wt: 281.31 g/mol
InChI Key: GHYQNIYSCYPTOD-KAMYIIQDSA-N
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Description

N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide, also known as HCT-1026, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HCT-1026 belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and a carbonyl group.

Mechanism of Action

The mechanism of action of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide is not fully understood. However, it is believed that N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has also been shown to inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In vivo studies have shown that N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide can reduce the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide in lab experiments is that it has been shown to have low toxicity. This means that it can be used at higher concentrations without causing harm to cells or animals. Another advantage of using N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide is that it has been shown to have a broad range of therapeutic applications. However, one limitation of using N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can elucidate its therapeutic effects.

Future Directions

There are several future directions for the study of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide. One direction is to further investigate its mechanism of action. This will help researchers to design experiments that can better elucidate its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide. This will help to determine the optimal dosage and administration route for the compound. Additionally, future studies could investigate the potential use of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide involves the reaction of 2-phenylacetonitrile with hydrazine hydrate to form 1-(phenylamino)but-2-ene-1-one. This compound is then reacted with benzoyl chloride to produce N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide. The synthesis of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has been reported in several research articles, and the compound has been synthesized using different methods.

Scientific Research Applications

N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide is in the treatment of cancer. Several research studies have shown that N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-19-16(21)14(11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,20)(H,19,21)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYQNIYSCYPTOD-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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